

"Methyl 5-benzoylfuran-2-carboxylate" CAS number 58972-21-7

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Compound of Interest

Compound Name: Methyl 5-benzoylfuran-2-carboxylate

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An In-Depth Technical Guide to **Methyl 5-benzoylfuran-2-carboxylate** (CAS: 58972-21-7): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Methyl 5-benzoylfuran-2-carboxylate, a key heterocyclic molecule, stands as a versatile scaffold in the landscape of medicinal chemistry and materials science. This guide provides an in-depth analysis of its synthesis, structural characterization, and reactivity, with a particular focus on its potential as a precursor in drug development. We delve into the nuances of its preparation via Friedel-Crafts acylation, addressing the inherent challenges of the furan ring's sensitivity and the rationale behind catalyst selection. Detailed protocols for synthesis and spectroscopic analysis are provided, designed to be self-validating for researchers. Furthermore, this document explores the molecule's synthetic utility, highlighting pathways for derivatization that unlock access to novel chemical entities with potential therapeutic relevance, drawing parallels with known bioactive furan-containing compounds.

Physicochemical and Spectroscopic Profile

Methyl 5-benzoylfuran-2-carboxylate is a pale-yellow to yellow-brown solid at room temperature.^[1] Its core structure features a furan ring substituted with a methyl ester at the 2-position and a benzoyl group at the 5-position. This arrangement of functional groups dictates its chemical properties and reactivity.

Property	Value	Source
CAS Number	58972-21-7	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₄	[1] [2]
Molecular Weight	230.22 g/mol	
IUPAC Name	methyl 5-benzoyl-2-furoate	[1]
Physical Form	Pale-yellow to Yellow-brown Solid	[1]
Purity	Typically ≥97%	[1] [2]
Density	1.223 g/cm ³ (Predicted)	
Flash Point	176.73 °C (Predicted)	

Spectroscopic Data for Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of the target compound. The following data, based on established spectroscopic principles and analysis of related structures, serves as a benchmark for validation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Technique	Expected Observations
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.85-7.75 (m, 2H, ortho-protons of benzoyl), δ ~7.65-7.45 (m, 3H, meta/para-protons of benzoyl), δ ~7.25 (d, 1H, furan H-3), δ ~7.15 (d, 1H, furan H-4), δ ~3.95 (s, 3H, -OCH ₃).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~182 (C=O, ketone), δ ~159 (C=O, ester), δ ~155-145 (furan C-2, C-5), δ ~138-128 (benzoyl carbons), δ ~120-115 (furan C-3, C-4), δ ~52 (-OCH ₃).
Infrared (IR) (KBr, cm ⁻¹)	ν ~3100 (Aromatic C-H stretch), ν ~1725 (Ester C=O stretch), ν ~1660 (Ketone C=O stretch), ν ~1580, 1450 (Aromatic C=C stretch), ν ~1250 (Ester C-O stretch).
Mass Spectrometry (MS)	m/z 230 [M] ⁺ , with characteristic fragments corresponding to the loss of •OCH ₃ (m/z 199) and •C ₆ H ₅ CO (m/z 125).

Synthesis and Mechanistic Considerations

The most direct and common route to **Methyl 5-benzoylfuran-2-carboxylate** is the Friedel-Crafts acylation of methyl furan-2-carboxylate. This reaction is a cornerstone of organic synthesis, yet its application to electron-rich, acid-sensitive heterocycles like furan requires careful consideration.

The Challenge of Furan's Reactivity

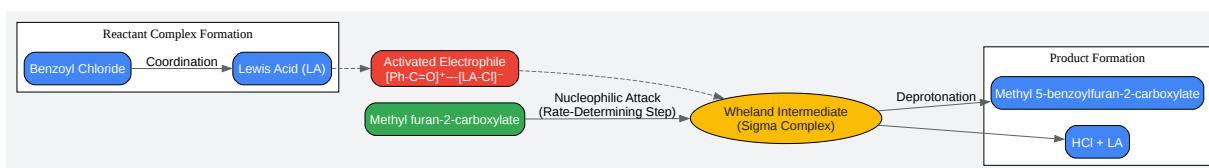
Classical Friedel-Crafts conditions, which often employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), are generally unsuitable for furan and its derivatives.^{[6][7]} The high reactivity of the furan ring makes it prone to polymerization and degradation under harsh acidic conditions. Therefore, the key to a successful synthesis is the selection of a milder catalyst that can activate the acylating agent without destroying the furan substrate.

Catalyst Selection: A Mechanistic Rationale

Modern methodologies have overcome this challenge by employing more nuanced catalytic systems:

- Boron Trifluoride Complexes (e.g., $\text{BF}_3 \cdot \text{OEt}_2$): These catalysts are effective in smaller, truly catalytic amounts, as they do not form overly stable complexes with the resulting ketone product, a problem that often plagues AlCl_3 -catalyzed reactions.[7]
- Heteropolyacids (e.g., $\text{AlPW}_{12}\text{O}_{40}$): These solid-acid catalysts offer a mild and often heterogeneous alternative, simplifying work-up and allowing for the acylation of even sensitive substrates with free carboxylic acids.[6]
- Rare Earth Triflates (e.g., $\text{Yb}(\text{OTf})_3$): These catalysts are known for their high Lewis acidity, water tolerance, and reusability, proving effective in catalyzing acylations smoothly, sometimes in non-traditional media like ionic liquids.[8][9]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzoyl carbocation (or its complex with the Lewis acid) is attacked by the electron-rich furan ring, preferentially at the C-5 position due to electronic activation from the ring oxygen and the directing effect of the C-2 carboxylate group.



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Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating purification and characterization steps to ensure the integrity of the final product.

Protocol: Synthesis via Friedel-Crafts Acylation

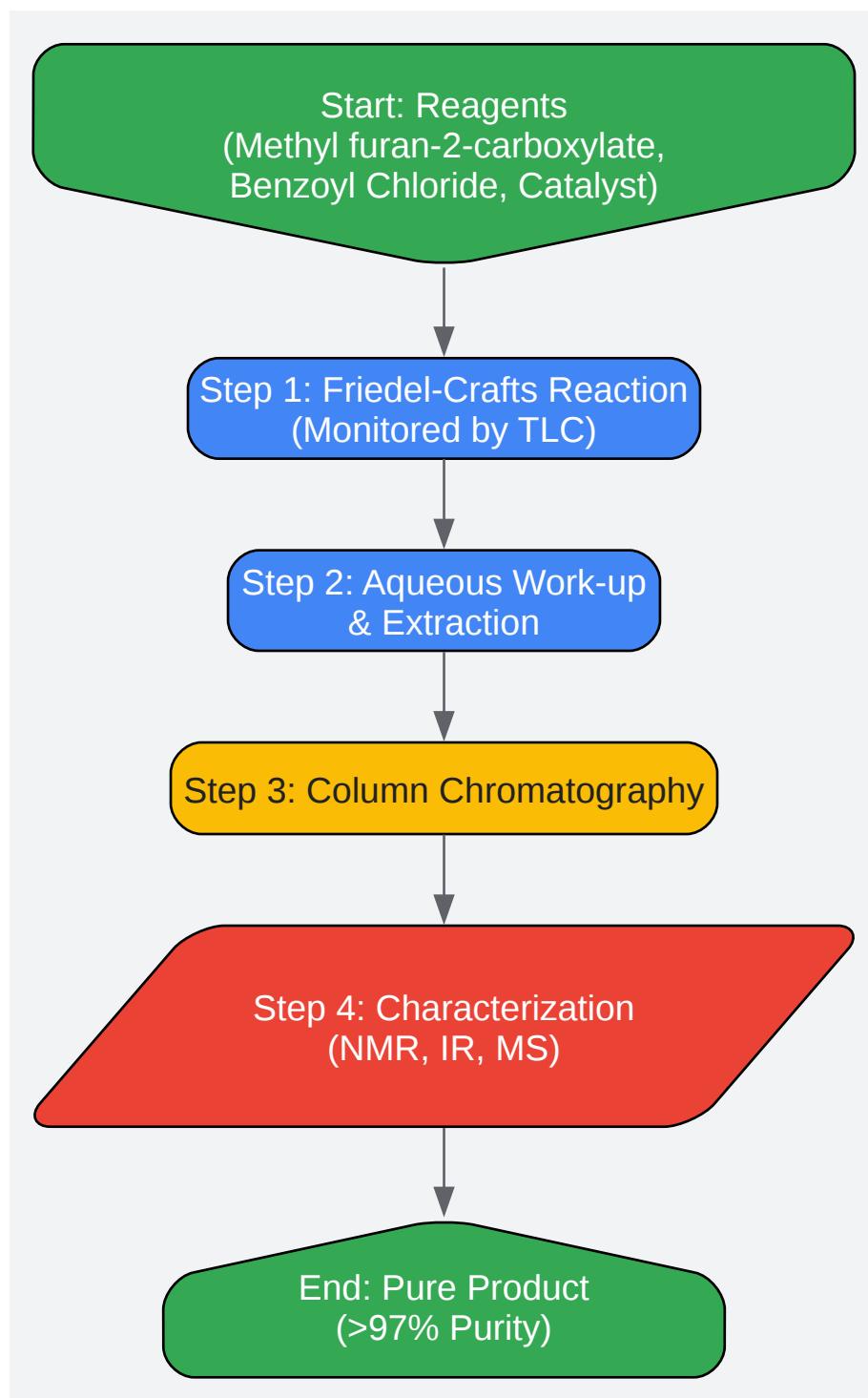
This protocol utilizes ytterbium(III) triflate, a mild and efficient Lewis acid catalyst.[\[8\]](#)[\[9\]](#)

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl furan-2-carboxylate (1.0 eq) and benzoyl chloride (1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
- **Catalyst Introduction:** Add ytterbium(III) triflate ($\text{Yb}(\text{OTf})_3$) (0.05-0.1 eq) to the solution. The small catalytic amount is crucial for minimizing side reactions.
- **Reaction Execution:** Stir the mixture at room temperature or heat gently (40-50 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-6 hours.
- **Work-up and Quenching:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield the pure product.

Protocol: Spectroscopic Characterization Workflow

- **Sample Preparation (NMR):** Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[\[4\]](#)

- ^1H & ^{13}C NMR Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.^[4] Confirm the presence of all expected signals and their correct integrations and multiplicities as detailed in Table 1.1.
- Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the product or analyze as a thin film on a salt plate.
- IR Acquisition: Obtain the infrared spectrum and identify the characteristic stretching frequencies for the ketone and ester carbonyl groups.
- Sample Preparation (MS): Dissolve a small amount of the product in a suitable volatile solvent like methanol or acetonitrile for analysis by High-Resolution Mass Spectrometry (HRMS).
- MS Acquisition: Obtain the mass spectrum and confirm the molecular ion peak corresponding to the exact mass of $\text{C}_{13}\text{H}_{10}\text{O}_4$.



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Caption: Overall workflow from synthesis to final product validation.

Reactivity and Synthetic Utility in Drug Development

The true value of **Methyl 5-benzoylfuran-2-carboxylate** for drug development professionals lies in its potential as a versatile intermediate. The furan scaffold is a common motif in many natural products and bioactive compounds, known to exhibit a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[10][11] Specifically, compounds containing the 5-aryl-furan-2-carboxylate core have been investigated as promising antimycobacterial agents.[3]

The functional groups of the title compound offer multiple handles for chemical modification:

- **Ketone Reduction:** The benzoyl ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH_4). This introduces a new chiral center and a hydrogen bond donor, which can significantly alter the molecule's interaction with biological targets.
- **Ester Hydrolysis and Amide Coupling:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate a library of amides, a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore target binding.
- **Aromatic Substitution:** The pendant phenyl ring can undergo further electrophilic substitution (e.g., nitration, halogenation) to probe structure-activity relationships (SAR).

These derivatization strategies allow for the rapid generation of a library of novel compounds based on the furan core, which can be screened for various biological activities, accelerating the hit-to-lead optimization process in drug discovery campaigns.

Conclusion

Methyl 5-benzoylfuran-2-carboxylate is more than a simple chemical compound; it is a strategic building block for chemical innovation. Its synthesis, while requiring a nuanced understanding of furan chemistry, is readily achievable with modern catalytic methods. The well-defined spectroscopic profile allows for unambiguous characterization, ensuring the quality and reproducibility required in research and development. For scientists and drug development professionals, its true potential is unlocked through strategic derivatization, providing a robust and versatile platform for the discovery of next-generation therapeutics.

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